N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine
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Overview
Description
N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine: is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a benzyl group attached to a pyrimido[4,5-b]indole core with a fluorine atom at the 7th position and an amine group at the 4th position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indole derivatives or pyrimido[4,5-b]indole precursors.
Reaction Steps: The process involves multiple steps, including halogenation, benzyl group introduction, and amine functionalization.
Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amine derivatives, reduced indole structures.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It serves as a tool in biological studies, particularly in understanding enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through kinase inhibition , interfering with specific signaling pathways in cells[_{{{CITATION{{{4{Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b ... - MDPI](https://www.mdpi.com/1424-8247/13/5/89). It targets enzymes involved in cell growth and proliferation, making it a candidate for anticancer drugs[{{{CITATION{{{_4{Exploring Kinase Inhibition Properties of 9H-pyrimido5,4-b ... - MDPI.
Comparison with Similar Compounds
7-Chloro-9H-pyrimido[4,5-b]indol-4-amine
9H-pyrimido[5,4-b]indol-4-amine derivatives
Tofacitinib (a JAK inhibitor)
Uniqueness: N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine stands out due to its specific fluorine substitution, which can significantly alter its biological activity and binding affinity compared to its chloro or non-fluoro analogs.
Properties
CAS No. |
2624135-71-1 |
---|---|
Molecular Formula |
C17H13FN4 |
Molecular Weight |
292.3 |
Purity |
95 |
Origin of Product |
United States |
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